(3S)-3-(Propan-2-yl)-1,4-diazepan-2-one
CAS No.: 1932571-31-7
Cat. No.: VC17759011
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1932571-31-7 |
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Molecular Formula | C8H16N2O |
Molecular Weight | 156.23 g/mol |
IUPAC Name | (3S)-3-propan-2-yl-1,4-diazepan-2-one |
Standard InChI | InChI=1S/C8H16N2O/c1-6(2)7-8(11)10-5-3-4-9-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1 |
Standard InChI Key | IVKXSIOJGWJYDA-ZETCQYMHSA-N |
Isomeric SMILES | CC(C)[C@H]1C(=O)NCCCN1 |
Canonical SMILES | CC(C)C1C(=O)NCCCN1 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
(3S)-3-(Propan-2-yl)-1,4-diazepan-2-one consists of a diazepanone core—a seven-membered ring containing two nitrogen atoms and one ketone group. The stereochemistry at the third position is defined by the (S)-configuration, with a propan-2-yl (isopropyl) substituent introducing steric bulk. The ring adopts a boat-like conformation to minimize strain, as inferred from analogous diazepanone derivatives .
Table 1: Fundamental Physicochemical Properties
Property | Value |
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CAS Number | 2090218-87-2 |
Molecular Formula | |
Molecular Weight | 156.23 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Data gaps in thermophysical properties highlight the need for further experimental characterization .
Synthesis and Reaction Pathways
General Strategies for Diazepanone Synthesis
The synthesis of 1,4-diazepan-2-ones typically involves cyclization reactions between diamines and carbonyl-containing precursors. A notable method employs ketimine intermediates reacting with aldehydes in the presence of Keggin-type heteropolyacids (HPAs), which catalyze the formation of the diazepane ring with high efficiency . For example, phosphomolybdic acid () and phosphotungstic acid () have been used to achieve yields exceeding 80% for analogous compounds under mild conditions .
Analytical Characterization
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR):
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NMR: Expected signals include a downfield singlet for the ketone-proximate methylene group ( 3.6–4.0 ppm), multiplet resonances for the isopropyl group ( 1.0–1.5 ppm), and broad peaks for the NH protons .
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NMR: The ketone carbon should appear near 210 ppm, with the diazepane ring carbons resonating between 40–60 ppm .
Mass Spectrometry:
Electrospray ionization (ESI-MS) would likely produce a prominent ion at 157.1, consistent with its molecular weight .
Challenges and Future Directions
Knowledge Gaps
Critical data missing include:
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Thermodynamic properties (e.g., melting point, solubility).
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Catalytic asymmetric synthesis protocols.
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Direct biological screening results.
Research Opportunities
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